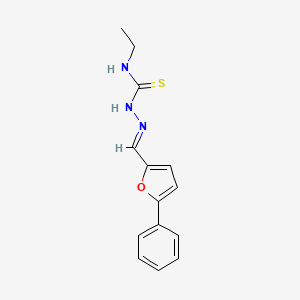
5-phenyl-2-furaldehyde N-ethylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-2-furaldehyde N-ethylthiosemicarbazone (abbreviated as PEFET) is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. PEFET is a thiosemicarbazone derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone is not fully understood; however, it has been suggested that 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone exerts its anticancer activity by inducing oxidative stress and inhibiting the activity of certain enzymes involved in cancer cell growth. 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has also been found to modulate the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has been found to exhibit various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and regulating the immune system. 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has also been found to have a protective effect on the liver and kidneys, which makes it a potential candidate for the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has several advantages for lab experiments, including its easy synthesis and low toxicity. However, 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has a low solubility in water, which makes it difficult to use in aqueous solutions. 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone also has a short half-life, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone, including improving its solubility and stability, and investigating its potential use in combination with other anticancer agents. Further research is also needed to fully understand the mechanism of action of 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone and to explore its potential applications in the treatment of liver and kidney diseases.
In conclusion, 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone is a compound that has shown potential in scientific research due to its various biological activities, including its anticancer activity. 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has been synthesized using various methods, and its mechanism of action is not fully understood. 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has several advantages for lab experiments, including its easy synthesis and low toxicity, but it also has limitations, such as its low solubility in water and short half-life. Further research is needed to fully understand the potential of 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone in the field of medicine.
Méthodes De Synthèse
5-phenyl-2-furaldehyde N-ethylthiosemicarbazone can be synthesized using various methods, including refluxing 5-phenyl-2-furaldehyde with ethylthiosemicarbazide in ethanol, and reacting 5-phenyl-2-furaldehyde with thiosemicarbazide in the presence of acetic acid. The synthesis of 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has also been achieved using microwave irradiation, which has been found to be a more efficient method.
Applications De Recherche Scientifique
5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer activities. 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-ethyl-3-[(E)-(5-phenylfuran-2-yl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-15-14(19)17-16-10-12-8-9-13(18-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,15,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAYEXZCRYCYLY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5908087.png)

![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
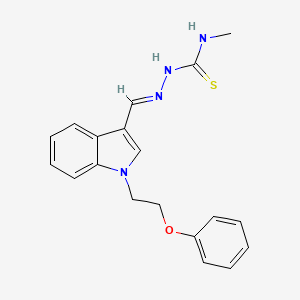
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)
![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)
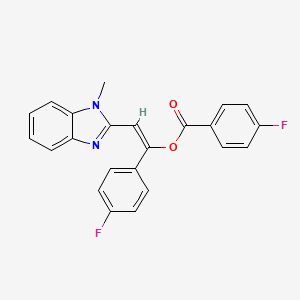
![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)
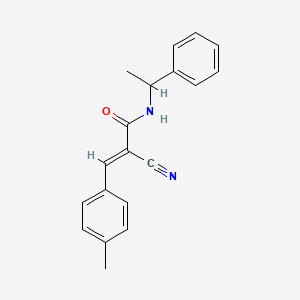
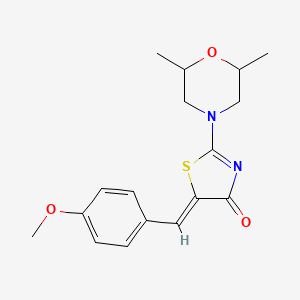
![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)
![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)